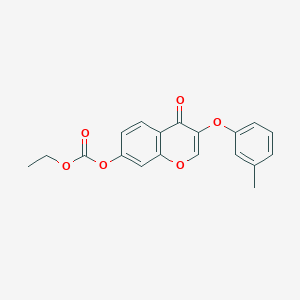

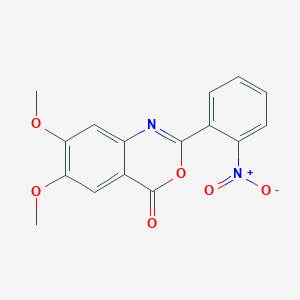

3-(2,5-dimethyl-1H-indol-3-yl)propanamide

Overview

Description

Synthesis Analysis

Synthesis methods for indolyl propanamides involve multi-step reactions starting from indole derivatives. For instance, the synthesis of N-aryl-3-(indol-3-yl)propanamides involves the condensation of 4-amino-3,5-dimethylisoxazole with various aryl halides, demonstrating the versatility of indole-based compounds in forming propanamide derivatives with potential immunosuppressive activities (Giraud et al., 2010). Another example includes the transformation of indoleacetic acids through intermediates like N,N-dimethylformamide dimethylacetal to yield derivatives like methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, showcasing the synthetic flexibility of indole derivatives (Časar et al., 2005).

Molecular Structure Analysis

The molecular structure of indole-based propanamides is characterized by X-ray diffraction studies, revealing complex interactions and configurations. For example, the structure of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, was elucidated, highlighting the intricate molecular arrangements that can influence the compound's chemical behavior and reactivity (Huang Ming-zhi et al., 2005).

Scientific Research Applications

Antimicrobial and Antitubercular Agents

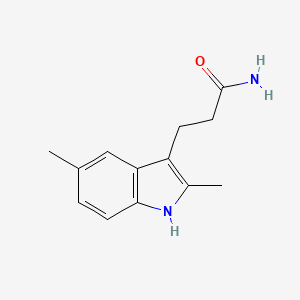

Research on derivatives of 3-(2,5-dimethyl-1H-indol-3-yl)propanamide has shown promise in antimicrobial and antitubercular applications. A study by Karuvalam et al. (2013) synthesized a series of these compounds and evaluated their in vitro antibacterial, antifungal, and antitubercular activities. They displayed significant antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (Karuvalam et al., 2013).

Immunosuppressive Activities

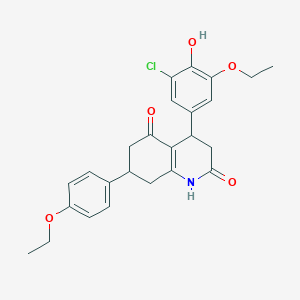

In another study, Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. One particular derivative exhibited substantial inhibitory activity on murine splenocytes proliferation and in vivo delayed-type hypersensitivity assays, indicating potential use in immunosuppressive therapies (Giraud et al., 2010).

Photovoltaic and Photoelectric Applications

The application of 3-(2,5-dimethyl-1H-indol-3-yl)propanamide derivatives extends into the field of renewable energy. Wu et al. (2009) explored carboxylated cyanine dyes derived from this compound for use in dye-sensitized solar cells. Their study found that these compounds could significantly improve photoelectric conversion efficiency, suggesting their potential in solar energy technologies (Wu et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Nazir et al. (2018) investigated the use of indole-based derivatives, including 3-(2,5-dimethyl-1H-indol-3-yl)propanamide, as urease inhibitors. The compounds synthesized in their study demonstrated potent inhibition against the urease enzyme, which could have implications for treating diseases associated with urease activity (Nazir et al., 2018).

Dynamin GTPase Inhibitors for Cell Biology Research

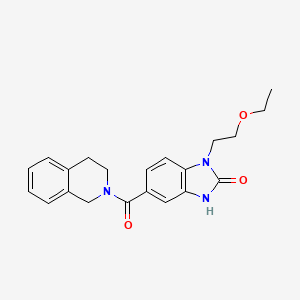

Gordon et al. (2013) developed a focused library of compounds based on 3-(2,5-dimethyl-1H-indol-3-yl)propanamide to inhibit dynamin GTPase. Their research aimed at understanding and potentially regulating the process of clathrin-mediated endocytosis, which is critical in cell biology (Gordon et al., 2013).

properties

IUPAC Name |

3-(2,5-dimethyl-1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-8-3-5-12-11(7-8)10(9(2)15-12)4-6-13(14)16/h3,5,7,15H,4,6H2,1-2H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOPEJQBTWDDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethyl-1H-indol-3-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)